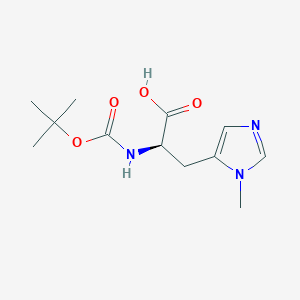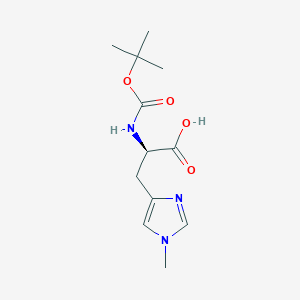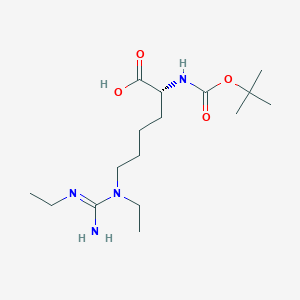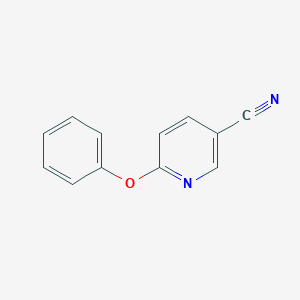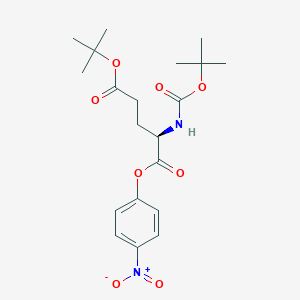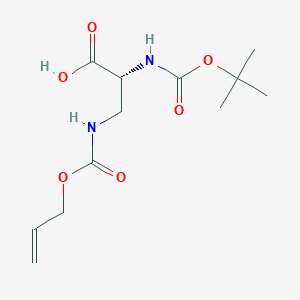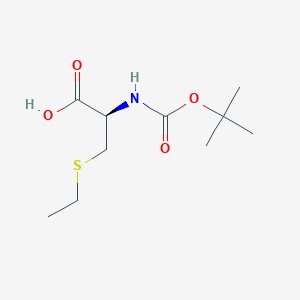
Boc-Cys(Et)-Oh
Descripción general
Descripción
“Boc-Cys(Et)-Oh” is a derivative of the amino acid cysteine . It is used in various chemical syntheses and peptide chemistry . The “Boc” in its name refers to the tert-butyloxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amino group .
Synthesis Analysis
The synthesis of this compound involves the use of protecting groups and coupling reagents . For instance, one study described the synthesis of Cys-selective S-Trt or S-Mmt protected Cys-containing peptides by fine-tuning the carbocation scavenger in the final acidolytic release of the peptide from the solid support in the classic Solid Phase Peptide Synthesis (SPPS) .
Molecular Structure Analysis
The molecular formula of this compound is C10H19NO4S . Its average mass is 249.327 Da and its monoisotopic mass is 249.103485 Da .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can react with vinylheteroarenes in a process called cysteine bioconjugation . This reaction is used to install distinct functionality which can aid in the interrogation of biological processes or the generation of new therapeutic modalities .
Physical And Chemical Properties Analysis
This compound is a solid substance . It has an optical activity of [α]20/D +8.0±1.5°, c = 1% in ethanol . Its molecular weight is 249.33 .
Aplicaciones Científicas De Investigación
Protection and Activation of Thiol Function of Cysteine : The 3-nitro-2-pyridinesulfenyl (Npys) group, used in peptide chemistry, has been reported for the protection and activation of the thiol function in cysteine, with Boc-Cys(Npys)–OH being prepared from bis(N-t-butyloxycarbonyl)-L-cystine (Matsueda, Kimura, Kaiser, & Matsueda, 1981).
Orthogonal Coupling in Peptide Synthesis : Boc-Cys(S-Pyr)-OH has been used in facilitating the formations of heterodisulfide bonds and synthesizing peptides with N-terminal Cys(S-Pyr) (Huang & Carey, 2009).
Synthesis of Protected N-Methyl Cysteines : S-Trt Cys derivatives, such as Boc-Cys(Trt)-OH, serve as precursors for synthesizing protected NMe-Cys, which can be further derivatized to obtain various S-protected derivatives (Marcucci, Bayó-Puxan, Tulla-Puche, Spengler, & Albericio, 2008).
Introduction of tert-Butyloxycarbonyl-Group in Ribonucleosides : The tert-butyloxycarbonyl-group (Boc) has been introduced into the 2'-OH position of ribonucleosides for ribonucleotide synthesis (Losse & Süptitz, 1990).
Behavior under Deprotecting Conditions : Studies have examined the behavior of sulfoxides of Boc-Cys (S-acetamidomethyl)-OH under deprotecting conditions in peptide synthesis (Yajima, Akaji, Funakoshi, Fujii, & Irie, 1980).
Carbamoyl-Protective Group for Tyrosine : Boc-N-methyl-N-[2-(methylamino)ethyl]carbamoyl group (Boc-Nmec) has been used as a new side chain-protective group for tyrosine in Fmoc solid-phase peptide synthesis (Wahlström, Planstedt, & Undén, 2008).
Chemoselective Protection of Thiols versus Alcohols and Phenols : Boc-Cys derivatives have been used in the chemoselective protection of thiols versus alcohols and phenols, such as in the case of N-Boc-Cys-OMe (Arjona, Medel, Rojas, Costa, & Vilarrasa, 2003).
Mecanismo De Acción
Target of Action
Boc-Cys(Et)-Oh, also known as tert-butyloxycarbonyl-L-cysteine ethyl ester, is a cysteine derivative that is primarily used in peptide and protein synthesis . The primary targets of this compound are proteins, peptides, and antibodies, where it serves as a protecting group for the cysteine thiol group .
Mode of Action
This compound interacts with its targets by serving as a protecting group for the cysteine thiol group during peptide and protein synthesis . This protection facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The Alloc group in this compound is stable but can be removed by piperidine treatment .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide and protein synthesis. By protecting the cysteine thiol group, this compound allows for the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins . This plays a crucial role in the construction of bioconjugates like antibody-drug conjugates (ADCs), which combine the selective targeting capabilities of an antibody with the potent toxicity of small molecule drugs .
Pharmacokinetics
They include increased duration of action, less-frequent drug dosing, reduced pharmacokinetic sensitivity, and the potential to target intractable shallow binding sites .
Result of Action
The result of this compound’s action is the successful synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . This has wide-ranging applications in the fields of drug discovery, antibody-drug conjugates (ADCs), and protein engineering .
Action Environment
The action of this compound is influenced by the environmental conditions of the reaction. For instance, the Alloc group in this compound is stable in trifluoroacetic acid/dichloromethane (TFA/DCM) but can be removed by piperidine treatment . Additionally, the reaction between this compound and its targets can be influenced by factors such as pH, temperature, and the presence of other reactants .
Safety and Hazards
Direcciones Futuras
The use of Boc-Cys(Et)-Oh and other cysteine derivatives continues to be a topic of research in peptide and protein science . Future directions may include the development of more sophisticated strategies for the protection and deprotection of cysteine, facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
Propiedades
IUPAC Name |
(2R)-3-ethylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-5-16-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCCMMVPGKVLAX-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427011 | |
| Record name | Boc-Cys(Et)-Oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16947-82-3 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-ethyl-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16947-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-Cys(Et)-Oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(ethylsulfanyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



